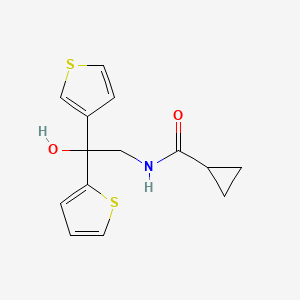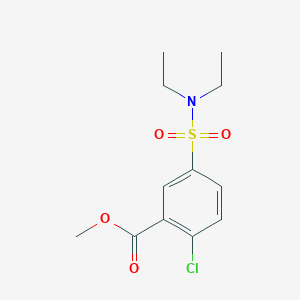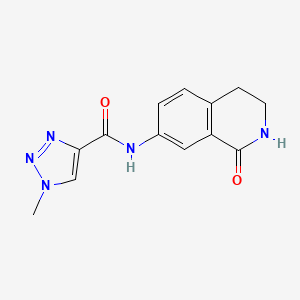![molecular formula C18H17F4N3OS B2597414 4-(2-フルオロフェニル)-N-[4-(トリフルオロメトキシ)フェニル]ピペラジン-1-カルボチオアミド CAS No. 497060-20-5](/img/structure/B2597414.png)
4-(2-フルオロフェニル)-N-[4-(トリフルオロメトキシ)フェニル]ピペラジン-1-カルボチオアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide is a complex organic compound that features a piperazine ring substituted with fluorophenyl and trifluoromethoxyphenyl groups
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique electronic properties due to the presence of fluorine atoms, which can influence reactivity and stability.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators, given the bioactive nature of piperazine derivatives.
Medicine
Medicinally, this compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders or as an anti-inflammatory agent.
Industry
In industry, the compound’s stability and reactivity make it a candidate for use in the development of advanced materials, such as polymers or coatings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide typically involves multiple steps:
Formation of Piperazine Derivative: The piperazine ring is first functionalized with a 2-fluorophenyl group. This can be achieved through nucleophilic substitution reactions where a piperazine derivative reacts with a 2-fluorophenyl halide under basic conditions.
Introduction of Trifluoromethoxyphenyl Group: The next step involves the introduction of the trifluoromethoxyphenyl group. This is often done via a coupling reaction, such as a Suzuki or Stille coupling, where the piperazine derivative reacts with a trifluoromethoxyphenyl boronic acid or stannane in the presence of a palladium catalyst.
Carbothioamide Formation: Finally, the carbothioamide group is introduced by reacting the intermediate with a suitable isothiocyanate under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbothioamide group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
作用機序
The mechanism of action of 4-(2-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and trifluoromethoxyphenyl groups can enhance binding affinity and selectivity, while the piperazine ring can facilitate passage through biological membranes.
類似化合物との比較
Similar Compounds
4-(2-Fluorophenyl)piperazine: Lacks the trifluoromethoxyphenyl group, making it less potent in certain applications.
N-(4-Trifluoromethoxyphenyl)piperazine: Lacks the 2-fluorophenyl group, affecting its overall reactivity and binding properties.
Uniqueness
The combination of fluorophenyl and trifluoromethoxyphenyl groups in 4-(2-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide provides a unique balance of electronic effects and steric hindrance, making it particularly effective in its applications compared to similar compounds.
特性
IUPAC Name |
4-(2-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4N3OS/c19-15-3-1-2-4-16(15)24-9-11-25(12-10-24)17(27)23-13-5-7-14(8-6-13)26-18(20,21)22/h1-8H,9-12H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHNOPSILUCKFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=S)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methyl-N-{4-[(2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}propanamide](/img/structure/B2597331.png)
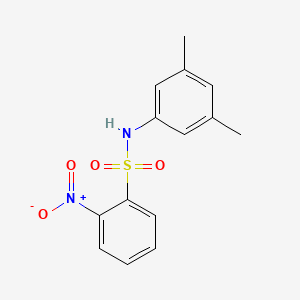
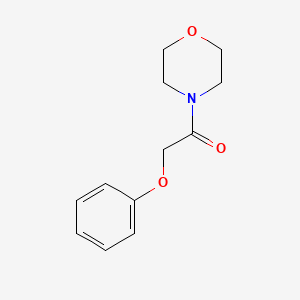
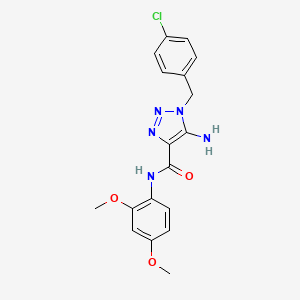
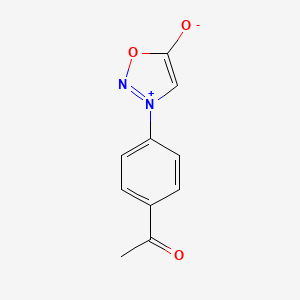
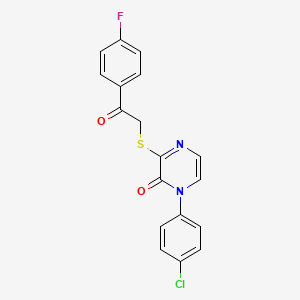
![(2-bromobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate](/img/structure/B2597337.png)
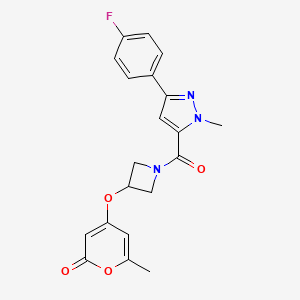
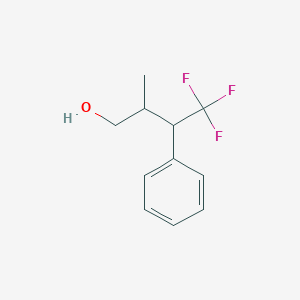
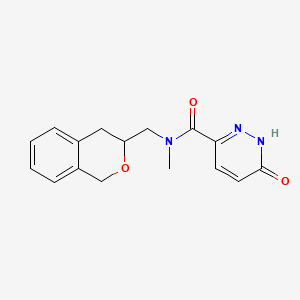
![2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2597346.png)
